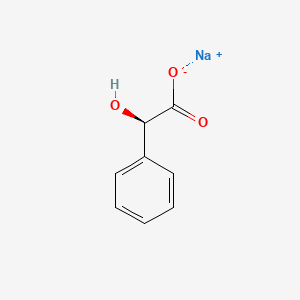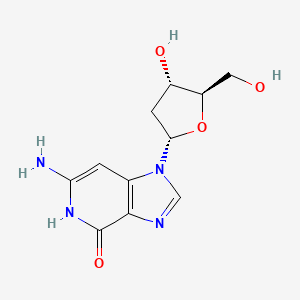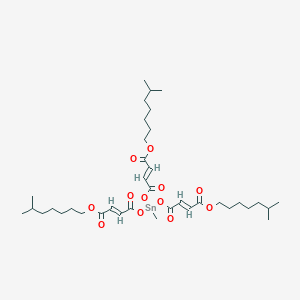
2-Butenoic acid, 4,4',4''-((methylstannylidyne)tris(oxy))tris(4-oxo-, triisooctyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoic acid, 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxo-, triisooctyl ester) is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure that includes a stannylidyne core, which is bonded to three 4-oxo-2-butenoic acid moieties, each esterified with triisooctyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxo-, triisooctyl ester) can be achieved through a multi-step process. One common method involves the aldol condensation of glyoxylic acid with methyl ketone derivatives . This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields. The reaction conditions vary depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is often used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.
化学反応の分析
Types of Reactions
2-Butenoic acid, 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxo-, triisooctyl ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the stannylidyne core or the 4-oxo-2-butenoic acid moieties.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-Butenoic acid, 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxo-, triisooctyl ester) has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the preparation of various complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Its potential biological activity is being explored for therapeutic applications, including anticancer and antimicrobial agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.
作用機序
The mechanism of action of 2-Butenoic acid, 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxo-, triisooctyl ester) involves its interaction with molecular targets through its stannylidyne core and ester groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, depending on the specific target and context.
類似化合物との比較
Similar Compounds
- 2-Butenoic acid, 4,4-dimethoxy-, methyl ester, (2E)-
- 2-Butenoic acid, 2-methyl-, 4-methylpentyl ester, (E)-
- 4,4’,4’'-[(octylstannylidyne)tris(oxy)]tris(4-oxo-, triisooctyl ester)
Uniqueness
Compared to similar compounds, 2-Butenoic acid, 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxo-, triisooctyl ester) is unique due to its stannylidyne core, which imparts distinct reactivity and stability. The triisooctyl ester groups also enhance its solubility and compatibility with various solvents, making it more versatile for different applications.
特性
CAS番号 |
72231-02-8 |
|---|---|
分子式 |
C37H60O12Sn |
分子量 |
815.6 g/mol |
IUPAC名 |
4-O-[methyl-bis[[(E)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxy]stannyl] 1-O-(6-methylheptyl) (E)-but-2-enedioate |
InChI |
InChI=1S/3C12H20O4.CH3.Sn/c3*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;;/h3*7-8,10H,3-6,9H2,1-2H3,(H,13,14);1H3;/q;;;;+3/p-3/b3*8-7+;; |
InChIキー |
FAUYFKVDTXSHKO-YCLPLZAJSA-K |
異性体SMILES |
CC(CCCCCOC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCCCCCC(C)C)(OC(=O)/C=C/C(=O)OCCCCCC(C)C)C)C |
正規SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)O[Sn](C)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


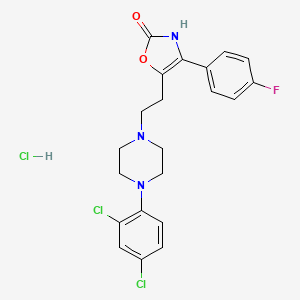
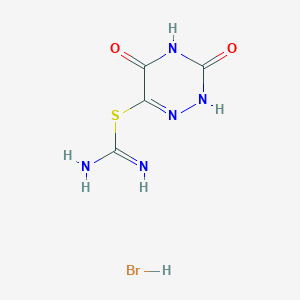


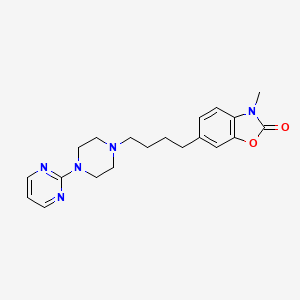

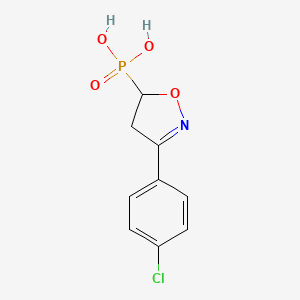

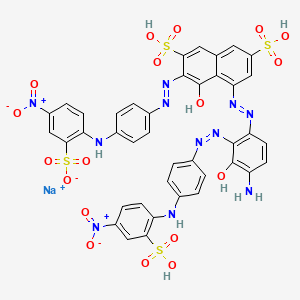


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
